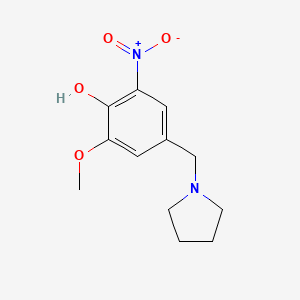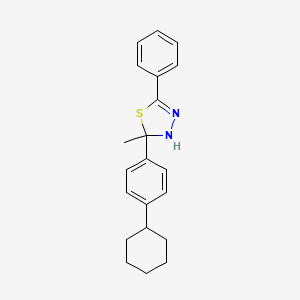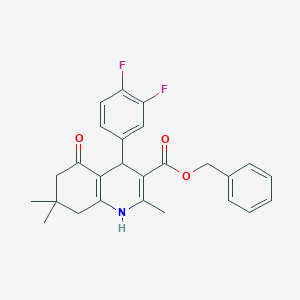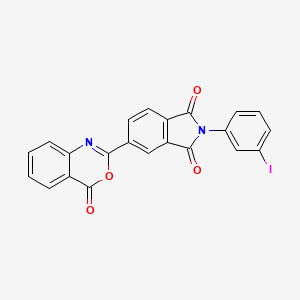
2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol, also known as MNPA, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. MNPA is a member of the phenol family and is synthesized through a multi-step process that involves the use of various reagents and solvents.
Mécanisme D'action
The mechanism of action of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol is not fully understood. However, studies have shown that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol can modulate the activity of various signaling pathways, including the nuclear factor-kappa B pathway and the mitogen-activated protein kinase pathway. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has also been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol can have various biochemical and physiological effects. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, in response to lipopolysaccharide stimulation. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol in lab experiments is its potential therapeutic applications. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for further research. Another advantage is that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol is relatively easy to synthesize using standard laboratory techniques.
One limitation of using 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol in lab experiments is its potential toxicity. Studies have shown that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol can cause cytotoxicity in certain cell lines at high concentrations. Another limitation is that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Orientations Futures
There are several future directions for 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol research. One area of research could focus on the development of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol derivatives with improved pharmacological properties. Another area of research could focus on the use of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol as a potential treatment for autoimmune diseases, such as rheumatoid arthritis. Additionally, further studies are needed to elucidate the mechanism of action of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol and its potential toxic effects in vivo.
Méthodes De Synthèse
2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-methoxy-4-nitrophenol with formaldehyde and pyrrolidine in the presence of hydrochloric acid. This reaction produces 2-methoxy-4-(1-pyrrolidinylmethyl)-4-nitrophenol. The second step involves the reduction of the nitro group to an amino group using sodium dithionite. The final step involves the nitration of the amino group using nitric acid to produce 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol.
Applications De Recherche Scientifique
2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol as an anti-inflammatory agent. Studies have shown that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, in response to lipopolysaccharide stimulation.
Another area of research has focused on the use of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol as an anti-cancer agent. Studies have shown that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
2-methoxy-6-nitro-4-(pyrrolidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-18-11-7-9(8-13-4-2-3-5-13)6-10(12(11)15)14(16)17/h6-7,15H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLLSGFLZZDZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5230586.png)
![N-(4-fluorophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5230594.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)

![4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5230649.png)
![diethyl {[(4-isopropylphenyl)amino]methylene}malonate](/img/structure/B5230653.png)


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-dimethoxybenzyl)benzamide](/img/structure/B5230682.png)
![2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5230684.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5230690.png)